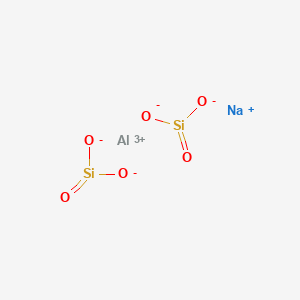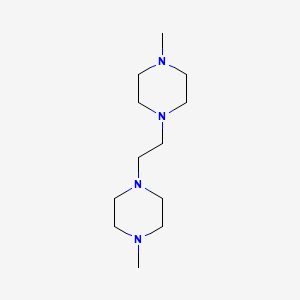
1,2-Bis-(4-methyl-piperazin-1-yl)-ethane
Übersicht
Beschreibung
1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, commonly known as BPEE, is a chemical compound that belongs to the class of piperazine derivatives. BPEE is a useful compound in scientific research, especially in the field of medicinal chemistry, due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Reactivity
1,2-Bis-(4-methyl-piperazin-1-yl)-ethane and its derivatives have been studied for their crystal structure and chemical reactivity. A novel piperazine derivative was synthesized and characterized, revealing insights into its electrochemical properties, particularly in the detection of nitrite anions. The study found that the ligand exhibited high chemical reactivity and low kinetic stability, making it significant for applications in electrochemical recognition and sensing technologies (Ramdane et al., 2021).
Antitumor Activity
Piperazine derivatives, including those related to 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, have been evaluated for their potential in antitumor applications. Research has shown that specific derivatives can interact with DNA and exhibit antitumor activity, indicating their potential as therapeutic agents in cancer treatment (Al-Soud & Al-Masoudi, 2004).
Antibacterial Efficacy
Studies on novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, which are related to the 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane structure, have demonstrated significant antibacterial efficacies. These compounds were found effective against various bacterial strains, including E. coli and S. aureus, and were also noted for their biofilm inhibition activities, suggesting their potential use in treating bacterial infections (Mekky & Sanad, 2020).
Metal-Organic Complexes
The synthesis and properties of metal-organic complexes using bis-pyridyl-bis-amide ligands, which include derivatives of 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, have been explored. These complexes display diverse metal-organic networks and have been investigated for their fluorescence and photocatalytic properties, indicating their potential in materials science and catalysis (Lin et al., 2015).
Drug Binding Studies
Research has been conducted on the binding characteristics of piperazine derivatives to proteins like bovine serum albumin (BSA), providing insights into their pharmacokinetic mechanisms. Such studies are crucial for understanding the drug delivery and interaction processes in the body (Karthikeyan et al., 2015).
pH Buffering Agents
New bis-piperazine-type pH buffer agents, related to 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, have been synthesized and shown to have significant pH buffering ability. Their application in mammalian cell cultures demonstrates their importance in biotechnology and pharmaceutical research (Nagira et al., 1994).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with thyroid receptors . These receptors play a crucial role in maintaining metabolic homeostasis .
Mode of Action
Based on the behavior of structurally similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds that interact with thyroid receptors can influence a variety of pathways, including those involved in cholesterol metabolism and lipolytic responses .
Result of Action
Similar compounds have been found to have significant effects on metabolic homeostasis .
Eigenschaften
IUPAC Name |
1-methyl-4-[2-(4-methylpiperazin-1-yl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURKZLRVHBVHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626327 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-methylpiperazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis-(4-methyl-piperazin-1-yl)-ethane | |
CAS RN |
77267-14-2 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-methylpiperazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate](/img/structure/B3022973.png)
![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)
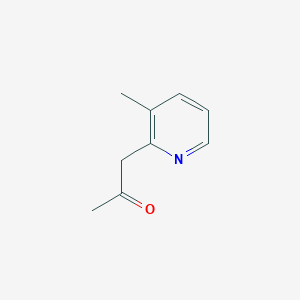
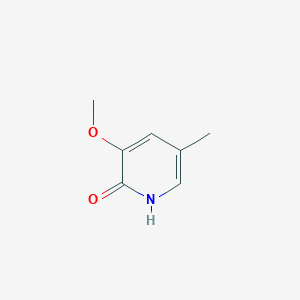
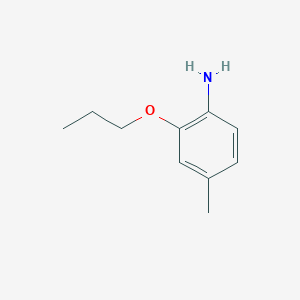
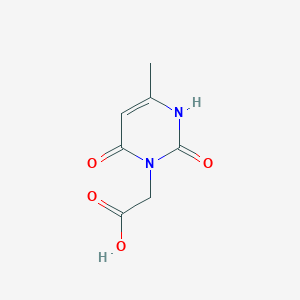
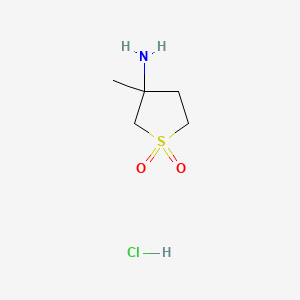


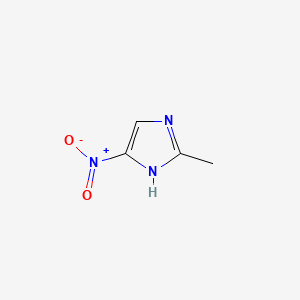

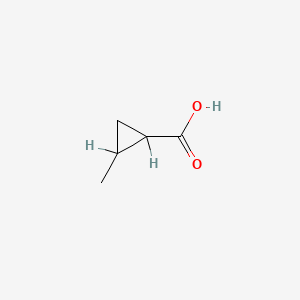
![2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B3022995.png)
